1-Cyclopropyl-4-(piperidin-4-yl)piperazine is a heterocyclic organic compound characterized by the presence of a piperazine ring that is substituted with a cyclopropyl group and a piperidine ring. This compound is of considerable interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules. The compound is identified by the chemical formula CHN and has the CAS registry number 775288-31-8 .
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine typically involves the cyclization of appropriate precursors. A common synthetic route includes:
The synthesis often requires specific conditions such as temperature control and the use of catalysts to achieve optimal yields. Industrial production methods focus on scalability and reproducibility, ensuring that the synthesized compounds meet pharmaceutical standards .
The molecular structure of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine features a piperazine ring (a six-membered ring containing two nitrogen atoms) with a cyclopropyl group attached at one position and a piperidine ring (a five-membered nitrogen-containing ring) at another. This unique arrangement contributes to its distinct chemical properties.
1-Cyclopropyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The specific conditions (temperature, solvent) can significantly influence the reaction pathways and product distributions .
The mechanism of action for 1-Cyclopropyl-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, triggering biochemical cascades that result in its pharmacological effects. Research indicates potential activity against various targets relevant to disease pathways, suggesting its role in therapeutic applications such as anticancer, antiviral, and antimicrobial activities .
1-Cyclopropyl-4-(piperidin-4-yl)piperazine is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization, enhancing its potential bioactivity .
1-Cyclopropyl-4-(piperidin-4-yl)piperazine has a wide range of applications in scientific research:
The 1-cyclopropyl-4-(piperidin-4-yl)piperazine scaffold represents a privileged chemotype characterized by a bicyclic amine system. This structure (CAS 775288-31-8, molecular formula C₁₂H₂₃N₃, MW 209.34) features a piperazine ring N-substituted with cyclopropyl and linked to a piperidine moiety via a C4-C4' bond [5]. This arrangement confers three-dimensional flexibility and protonation versatility: The piperazine nitrogen adjacent to cyclopropyl (pKa ~8.5-9.0) serves as a strong base, while the piperidine nitrogen (pKa ~10.5-11.0) provides a second protonation site under physiological conditions. This amphoteric nature enhances membrane permeability while maintaining aqueous solubility—a critical property for CNS drug candidates [3] [7].
Conformationally, the piperazine-piperidine linkage adopts a "bent" geometry that positions substituents for optimal target engagement. Molecular modeling studies reveal that this scaffold effectively presents the cyclopropyl group and tertiary amines to complementary binding pockets in biological targets. For sigma-1 receptors (σ1R), the piperidine nitrogen forms a salt bridge with Glu172, while the piperazine moiety orients the cyclopropyl toward a hydrophobic subpocket. This explains the nanomolar affinity (Ki = 3.64 nM) observed in analogs like compound 5 (Table 1) where piperidine is retained, versus micromolar affinity when replaced by piperazine (Ki = 1531 nM) [3]. Similarly, in antimicrobial scaffolds, this system facilitates membrane penetration and DNA interaction through its cationic surface [4].
Table 1: Structural Determinants of Piperazine-Piperidine Bioactivity
Structural Feature | Biological Consequence | Example Activity Shift |
---|---|---|
Piperidine core | High σ1R affinity via Glu172 salt bridge | Compound 5: σ1R Ki = 3.64 nM vs Compound 4: 1531 nM [3] |
N1-Cyclopropyl substitution | Enhanced metabolic stability and σ1R selectivity | 10-fold σ2R/σ1R selectivity increase [3] |
Piperazine linker | Conformational flexibility for target engagement | Enables dual H3R/σ1R antagonism [3] |
Bicyclic tertiary amines | pH-dependent membrane penetration | LogD7.4 ~1.2-1.8 balances CNS access/permeability [7] |
The cyclopropyl group appended to the piperazine nitrogen exerts profound effects on pharmacological properties through steric, electronic, and metabolic mechanisms. Sterically, its strained three-carbon ring creates a cone-shaped barrier that restricts rotational freedom, pre-organizing the molecule for selective target binding. This is evidenced in σ1R ligands where cyclopropyl substitution enhances σ1R/σ2R selectivity ratios by >10-fold compared to linear alkyl chains [3]. Electronically, cyclopropyl's high bond angle strain induces significant σ-orbital tilting, creating a unique electronic surface that mimics unsaturated groups while maintaining saturated bond stability. This "pseudo-alkene" character allows favorable interactions with aromatic residues in enzyme active sites .
Metabolically, cyclopropyl impedes oxidative N-dealkylation—a primary degradation pathway for tertiary amines. Comparative studies show 1-cyclopropyl derivatives exhibit >50% higher microsomal stability than N-methyl analogs. Additionally, the cyclopropyl group elevates lipophilicity (measured as ΔlogP +0.4 versus unsubstituted analogs), enhancing blood-brain barrier penetration without excessive hydrophobicity (optimal cLogP ~2.5) . This balance is critical for CNS-targeted agents like σ1R antagonists where brain/plasma ratios >5:1 are achieved. In antibacterial scaffolds, the cyclopropyl's hydrophobicity improves membrane integration, as demonstrated by N-cyclopropyl derivatives showing 4-fold lower MICs against Pseudomonas aeruginosa than their N-methyl counterparts [4] .
Table 2: Impact of Cyclopropyl Substitution on Pharmacological Properties
Property Modulated | Mechanism | Quantitative Effect |
---|---|---|
Metabolic stability | Steric blockade of CYP450-mediated N-dealkylation | t1/2 increase: 28 min (N-methyl) → 42 min (cyclopropyl) |
Lipophilicity | Hydrophobic surface area addition | ΔlogP +0.4 vs unsubstituted analog |
Target selectivity | Complementary shape to σ1R hydrophobic subpocket | σ2R/σ1R ratio: 6.2 vs 0.1 in non-cyclopropyl analogs [3] |
Membrane interaction | Enhanced lipid bilayer partitioning | P. aeruginosa MIC: 1 μg/mL vs 4 μg/mL (norfloxacin) [4] |
Piperazine-containing compounds have undergone three generations of therapeutic optimization since their initial prominence as anthelmintics. First-generation drugs (1950s-1980s) featured simple mono-substituted piperazines like trifluoperazine for psychosis. The second generation incorporated piperazine as a linker in hybrid scaffolds, exemplified by the antidepressant vortioxetine (approved 2013) where piperazine connects thiophene and indole moieties to modulate multiple serotonin receptors [7]. The current generation leverages N-substituted bicyclic piperazine-piperidine systems for enhanced target precision, with 1-cyclopropyl-4-(piperidin-4-yl)piperazine representing this trend.
In oncology, piperazine-piperidine hybrids underpin kinase inhibitor design. Abemaciclib (CDK4/6 inhibitor) uses a related N-piperazinyl fragment to maintain solubility while targeting ATP pockets. For CNS disorders, σ1R antagonists like S1RA (phase II for pain) incorporate bicyclic amines to achieve nanomolar receptor affinity. The 1-cyclopropyl-4-(piperidin-4-yl)piperazine scaffold advances these efforts by combining σ1R affinity (Ki <10 nM) with histamine H3 receptor antagonism—enabling dual modulation of pain pathways [3] [10]. This multitarget engagement is increasingly valuable for complex disorders like neuropathic pain where single-target agents show limited efficacy.
Beyond CNS applications, antitubercular cyclopropyl-aryl methanols demonstrate how this scaffold adapts to infectious disease challenges. Compound 36—featuring piperidine-piperazine with cyclopropyl—achieved 90% inhibition of Mycobacterium tuberculosis at 6.25 mg/kg orally, leveraging the scaffold’s ability to penetrate lipid-rich bacterial envelopes . Similarly, piperazine-hybridized coumarins combat antibiotic resistance through membrane disruption and DNA gyrase inhibition [4].
Table 3: Therapeutic Applications of Piperazine-Piperidine Hybrids
Therapeutic Area | Representative Agent | Molecular Target | Role of Hybrid Scaffold |
---|---|---|---|
CNS disorders | S1RA (σ1R antagonist) | Sigma-1 receptor | High BBB penetration; nanomolar affinity [10] |
Oncology | Abemaciclib | CDK4/6 kinases | Solubility enhancement; hinge region binding [7] |
Infectious diseases | Antitubercular compound 36 | Mycobacterium tuberculosis cell wall | Membrane penetration; oral bioavailability |
Antibacterials | Piperazine-coumarin hybrids (e.g., 11f) | DNA gyrase; bacterial membrane | Membrane disruption; DNA intercalation [4] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8